molecular formula C9H11NO2 B1423858 5,6,7,8-Tetrahydroisoquinoline-1,3-diol CAS No. 36556-02-2

5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Cat. No.: B1423858
CAS No.: 36556-02-2
M. Wt: 165.19 g/mol
InChI Key: KIBWBJZQFURZIF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinoline-1,3-diol is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in various natural products and synthetic analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium in ethanol, which yields trans-decahydroquinolines . Another method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which can be achieved through the isomerization of iminium intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other reduction techniques are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinoline-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be compared with other similar compounds, such as:

Biological Activity

5,6,7,8-Tetrahydroisoquinoline-1,3-diol (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activities of THIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

  • Chemical Formula : C₉H₁₁N₁O₂
  • Molecular Weight : Approximately 165.19 g/mol
  • Structure : The compound features a bicyclic structure with hydroxyl groups at the 1 and 3 positions, contributing to its unique chemical properties and potential biological activities.

This compound exerts its biological effects through various biochemical pathways:

  • Neuroprotective Effects : THIQs have been shown to influence neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative disorders. They may interact with dopamine receptors and modulate oxidative stress responses .
  • Anticancer Activity : Research indicates that THIQ derivatives can inhibit cancer cell proliferation. For instance, compounds derived from THIQ have demonstrated significant anti-angiogenic properties and cytotoxic effects against colorectal cancer cell lines .

Table 1: Biological Activities of THIQ Derivatives

Compound NameActivity TypeIC50 (μM)Target/Effect
GM-3-18KRas Inhibition0.9 - 10.7Colorectal cancer cell lines
GM-3-121Anti-Angiogenesis1.72Vascular Endothelial Growth Factor
GM-3-13Moderate Anti-Angiogenesis5.44Angiotube formation

Neurotoxicity Assessment

A study assessed the neurotoxic potential of tetrahydroisoquinoline derivatives in a 3D neurosphere culture model. The findings indicated that while certain derivatives could induce oxidative stress, they did not exhibit significant neurotoxic effects over a 24-hour exposure period .

Anticancer Research

In a series of experiments targeting colorectal cancer cell lines (Colo320, DLD-1, HCT116), various THIQ derivatives were synthesized and evaluated. The study highlighted that compounds like GM-3-18 showed potent inhibition of KRas activity with IC50 values ranging from 0.9 to 10.7 μM across multiple cell lines . Furthermore, molecular docking studies revealed that these compounds effectively interacted with key receptors involved in tumor growth and angiogenesis.

The biological actions of THIQs are critically dependent on their metabolic pathways. Some studies suggest that these compounds can induce Parkinson’s disease-like symptoms in animal models due to dopamine oxidation and the generation of reactive oxygen species.

Properties

IUPAC Name

1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBWBJZQFURZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC(=O)C=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716464
Record name 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-02-2
Record name 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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